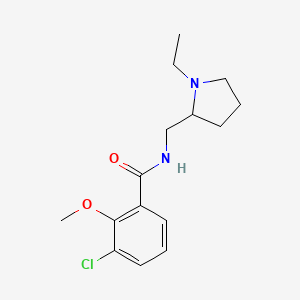

3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide

Description

3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide is a substituted benzamide derivative with a molecular framework that includes a chloro-substituted aromatic ring, a methoxy group at the 2-position, and a pyrrolidine-based side chain. This structure is characteristic of compounds targeting dopamine receptors, particularly D2 and D3 subtypes, which are critical in antipsychotic drug design .

Properties

CAS No. |

91100-11-7 |

|---|---|

Molecular Formula |

C15H21ClN2O2 |

Molecular Weight |

296.79 g/mol |

IUPAC Name |

3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide |

InChI |

InChI=1S/C15H21ClN2O2/c1-3-18-9-5-6-11(18)10-17-15(19)12-7-4-8-13(16)14(12)20-2/h4,7-8,11H,3,5-6,9-10H2,1-2H3,(H,17,19) |

InChI Key |

DWXFDDWTHGJOKU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC=C2)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the benzamide core, followed by the introduction of the chloro and methoxy substituents. The ethylpyrrolidinylmethyl group is then added through a series of reactions involving amination and alkylation.

Preparation of Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield 2-methoxybenzamide.

Introduction of Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as sulfuryl chloride.

Addition of Ethylpyrrolidinylmethyl Group: The ethylpyrrolidinylmethyl group can be added through a nucleophilic substitution reaction involving the corresponding amine and an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-Hydroxy-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide.

Reduction: N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting specific receptors or enzymes.

Biological Studies: It can be used to study the effects of chloro and methoxy substituents on biological activity.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Chloro-N-((1-ethylpyrrolidin-2-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups can influence the binding affinity and selectivity of the compound, while the ethylpyrrolidinylmethyl group can enhance its solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

- The chloro and methoxy groups in the target compound are shared with raclopride and ETQ but differ in position .

- Unlike amisulpride and sulpiride, the target compound lacks sulfonyl or amino groups at the 4/5 positions, which are critical for receptor affinity in those drugs .

- The pyrrolidine side chain is conserved across all analogs, but stereochemistry (e.g., raclopride’s S-enantiomer) impacts receptor selectivity .

Pharmacological Properties

Receptor Binding and Selectivity

- Amisulpride : High affinity for D2/D3 receptors (Ki < 10 nM) with anti-schizophrenic and antidepressant effects .

- Sulpiride : Selective D2 antagonist with weaker D3 binding; used for schizophrenia and gastrointestinal disorders .

- Raclopride : High D2/D3 affinity; used in PET imaging due to reversible binding .

- Target Compound : Predicted to bind D2 receptors due to structural similarity but may exhibit lower potency than sulfonamide-containing analogs (e.g., amisulpride) .

Clinical Efficacy and Tolerability

- Amisulpride : Superior neurological tolerability compared to haloperidol; effective in chronic schizophrenia .

- Sulpiride : First-generation antipsychotic with higher risk of extrapyramidal side effects .

- Target Compound: Unknown clinical profile, but the chloro substituent may enhance blood-brain barrier penetration compared to unhalogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.